molecular formula C11H14O B14835371 1-Cyclopropoxy-2,4-dimethylbenzene

1-Cyclopropoxy-2,4-dimethylbenzene

Cat. No.: B14835371
M. Wt: 162.23 g/mol
InChI Key: AFIODTOAXSQRJW-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropoxy-2,4-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the cyclopropyl cation, which then reacts with the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of an intermediate compound, followed by further reactions to introduce the cyclopropoxy group and the methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .

Scientific Research Applications

1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropoxy-2,4-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to other alkoxy-substituted benzene derivatives.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyloxy-2,4-dimethylbenzene

InChI

InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3

InChI Key

AFIODTOAXSQRJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)C

Origin of Product

United States

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